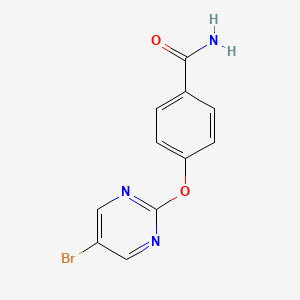
2-Pyrrolidin-1-ylquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidin-1-ylquinoline-4-carbonitrile, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. PPQ is a heterocyclic compound that belongs to the class of quinolines and is composed of a pyrrolidine ring and a quinoline ring. PPQ has been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antibacterial properties.
作用机制
The mechanism of action of 2-Pyrrolidin-1-ylquinoline-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and division. This compound has been shown to inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, and to disrupt the function of the mitochondria, leading to the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the disruption of mitochondrial function. This compound has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has several advantages for use in lab experiments, including its synthetic accessibility and its ability to inhibit the growth of various cell lines and microbial strains. However, this compound also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 2-Pyrrolidin-1-ylquinoline-4-carbonitrile, including the development of new synthetic methods for its production, the elucidation of its mechanism of action, and the investigation of its potential applications in medicine and agriculture. In addition, further studies are needed to assess the safety and toxicity of this compound and to determine its potential for use in clinical settings.
合成方法
2-Pyrrolidin-1-ylquinoline-4-carbonitrile can be synthesized using various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form a tetrahydroquinoline intermediate, which is then oxidized to form this compound. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form this compound.
科学研究应用
2-Pyrrolidin-1-ylquinoline-4-carbonitrile has been extensively studied for its potential applications in medicine and agriculture. In medicine, this compound has been shown to possess antitumor properties, inhibiting the growth of various cancer cell lines. This compound has also been shown to possess antimalarial properties, inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, this compound has been shown to possess antibacterial properties, inhibiting the growth of various bacterial strains.
属性
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-11-9-14(17-7-3-4-8-17)16-13-6-2-1-5-12(11)13/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCUYKVKEKJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)




